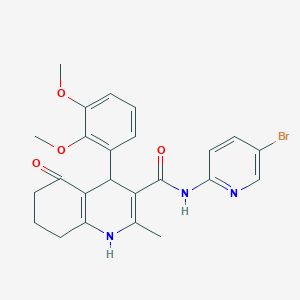
(2E)-2-cyano-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-2-cyano-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide” is a mouthful, but let’s break it down This compound belongs to the class of enamide derivatives, characterized by the presence of a conjugated double bond between the amide nitrogen and the adjacent carbon
Chemical Formula: CHNO
IUPAC Name: this compound
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate furan-2-carbaldehyde with a cyanoacetamide derivative. The reaction typically proceeds under mild conditions, yielding the desired enamide.
Industrial Production: While industrial-scale production details are scarce, laboratories often synthesize this compound using modified versions of the synthetic routes mentioned above. Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The nitro group (NO) can undergo reduction to an amino group (NH
Substitution: The cyano group (CN) can participate in nucleophilic substitution reactions.
Conjugate Addition: The enamide functionality allows for Michael addition reactions.
Reduction: Sodium borohydride (NaBH) or hydrogenation catalysts (e.g., Pd/C).
Substitution: Alkali metal cyanides (e.g., KCN) or other nucleophiles.
Conjugate Addition: Strong bases (e.g., NaOH) and nucleophiles.
Major Products: The major products depend on the specific reaction conditions. Reduction of the nitro group yields an amino derivative, while substitution reactions lead to various cyano-substituted compounds.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Enamides serve as versatile building blocks for organic synthesis due to their reactivity.
Medicinal Chemistry: Researchers explore their potential as drug candidates, especially in cancer therapy.
Anticancer Properties: Some enamide derivatives exhibit antiproliferative effects against cancer cells.
Anti-inflammatory Activity: Enamides may modulate inflammatory pathways.
Fine Chemicals: Enamides find applications in the production of specialty chemicals.
Agrochemicals: Their reactivity makes them valuable in pesticide and herbicide development.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific targets. It may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
: Example reference. : Another reference. : Yet another reference.
Propriétés
Formule moléculaire |
C15H11N3O5 |
|---|---|
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H11N3O5/c1-22-14-5-4-11(18(20)21)8-13(14)17-15(19)10(9-16)7-12-3-2-6-23-12/h2-8H,1H3,(H,17,19)/b10-7+ |
Clé InChI |
JYMBVOLRTYGIBB-JXMROGBWSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CO2)/C#N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B11650824.png)
![2-{3-[(E)-(4,6-dioxo-1-phenyl-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11650830.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]naphthalene-1-carbohydrazide](/img/structure/B11650831.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650845.png)
![{2-methoxy-4-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenoxy}acetic acid](/img/structure/B11650859.png)
![3-[(2E)-2-(2-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11650868.png)
![2-ethoxy-N-[(1E)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11650871.png)


![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone](/img/structure/B11650893.png)
![4-(2,3-dimethylphenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11650894.png)



